molecular formula C14H20N2O2 B3013544 tert-Butyl (1,2,3,4-tetrahydroquinolin-5-yl)carbamate CAS No. 885951-72-4

tert-Butyl (1,2,3,4-tetrahydroquinolin-5-yl)carbamate

Cat. No. B3013544
CAS RN: 885951-72-4
M. Wt: 248.326
InChI Key: MMVRSCVUIGOYJF-UHFFFAOYSA-N
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Description

The tert-Butyl (1,2,3,4-tetrahydroquinolin-5-yl)carbamate is a compound that is part of a family of tetrahydroquinoline derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The tert-butyl group serves as a protective group for the carbamate, which can be strategically removed or modified during chemical transformations.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives has been explored in various studies. An improved synthesis of a similar compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, which provided a high yield and enantiomeric excess after recrystallization . Another study demonstrated the use of tert-butyl nitrite as both an oxidant and a N1 synthon in a multicomponent reaction, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . These methods highlight the versatility of tert-butyl groups in facilitating complex organic syntheses.

Molecular Structure Analysis

The molecular structure of tert-butyl (1,2,3,4-tetrahydroquinolin-5-yl)carbamate and its derivatives can be elucidated using spectroscopic techniques and, in some cases, X-ray crystallography. For instance, the crystal structure of a related compound, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, was determined by X-ray analysis, confirming the structure and providing insights into the stabilization of the molecule through aromatic stacking interactions and hydrogen bonding .

Chemical Reactions Analysis

Tetrahydroquinoline derivatives undergo various chemical reactions, which can be used to further modify the structure or to study reaction mechanisms. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate was synthesized and subjected to Diels-Alder reactions, electrophilic and nucleophilic substitutions, and redox reactions to yield a range of products . The study of intramolecular charge-transfer dynamics in 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline also provides valuable information on the reactivity and electronic properties of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl (1,2,3,4-tetrahydroquinolin-5-yl)carbamate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can affect the solubility, boiling point, and stability of the compound. The use of tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), demonstrates the chemoselectivity and mild conditions required for the modification of amines and phenols, which is crucial for the preservation of sensitive functional groups .

Scientific Research Applications

Crystal Structure and Molecular Interactions

tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and related compounds exhibit interesting crystal structures, where molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. This research contributes to the understanding of molecular interactions in crystal structures (Baillargeon et al., 2017).

Organic Synthesis and Reactions

Research on tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate and similar compounds has provided insights into organic synthesis techniques, including the Diels‐Alder reaction, highlighting the compound's relevance in chemical synthesis (Padwa et al., 2003).

Corrosion Inhibition

Compounds based on 8-hydroxyquinoline, including tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, have been evaluated as corrosion inhibitors for carbon steel. Their effectiveness as mixed-type inhibitors and their adsorption behavior have been explored, which is significant for industrial applications (Faydy et al., 2019).

Development of Medicinal Compounds

While avoiding specifics on drug use and dosage, it's notable that compounds related to tert-butyl (1,2,3,4-tetrahydroquinolin-5-yl)carbamate have been used as intermediates in the synthesis of biologically active compounds, such as omisertinib (AZD9291), highlighting their importance in pharmaceutical research (Zhao et al., 2017).

Intramolecular Charge-Transfer Dynamics

Research on tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline, a planar analogue of DMABN, shows the intramolecular charge-transfer (ICT) dynamics using time-resolved fluorescence. This study contributes to the understanding of ICT in organic compounds, which is essential for developing advanced materials (Park et al., 2014).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-8-4-7-11-10(12)6-5-9-15-11/h4,7-8,15H,5-6,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVRSCVUIGOYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate

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